![molecular formula C14H18N2O5 B1451766 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one CAS No. 1171604-89-9](/img/structure/B1451766.png)
1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
Vue d'ensemble
Description
1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one is a chemical compound with the molecular formula C14H18N2O5 It is characterized by the presence of a pyrrolidinone ring attached to a 4,5-dimethoxy-2-nitrophenyl group via an ethyl linker
Méthodes De Préparation
The synthesis of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxy-2-nitrobenzaldehyde and pyrrolidin-2-one.
Reaction Conditions: The aldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) in ethanol.
Formation of the Intermediate: The resulting alcohol is then reacted with pyrrolidin-2-one under acidic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of more scalable and cost-effective reagents and conditions.
Analyse Des Réactions Chimiques
1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen (H2) in the presence of a catalyst. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidinone ring may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one include:
1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidine: Lacks the carbonyl group in the pyrrolidinone ring.
1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]piperidin-2-one: Contains a piperidinone ring instead of a pyrrolidinone ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-20-12-8-10(5-7-15-6-3-4-14(15)17)11(16(18)19)9-13(12)21-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHITRVPVQHIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2CCCC2=O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


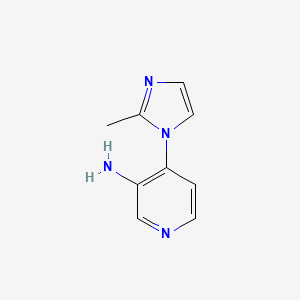
![Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine](/img/structure/B1451690.png)

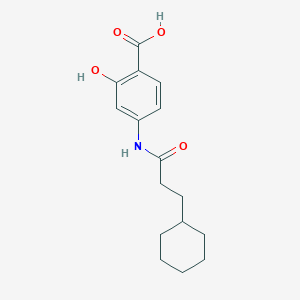


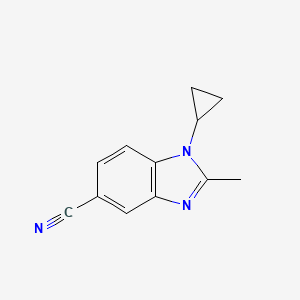
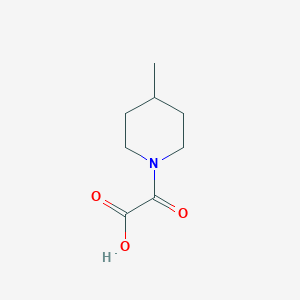
![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)

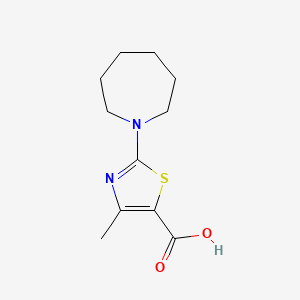
![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1451704.png)

